2-Chloro-6-cyanonicotinic acid
CAS No.: 1356850-56-0
Cat. No.: VC5433787
Molecular Formula: C7H3ClN2O2
Molecular Weight: 182.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356850-56-0 |
|---|---|
| Molecular Formula | C7H3ClN2O2 |
| Molecular Weight | 182.56 |
| IUPAC Name | 2-chloro-6-cyanopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
| Standard InChI Key | AQQPSOFXRJPCIR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1C#N)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Structural Characteristics
The compound features a pyridine ring substituted with:
-
A chlorine atom at the 2-position.
-
A cyano group (-CN) at the 6-position.
-
A carboxylic acid group (-COOH) at the 3-position.
This arrangement confers distinct reactivity, enabling participation in nucleophilic substitution, cyclization, and coupling reactions. The electron-withdrawing cyano and chlorine groups enhance the electrophilicity of the pyridine ring, facilitating further functionalization .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1356850-56-0 |
| Molecular Formula | C₇H₃ClN₂O₂ |
| Molecular Weight | 182.56 g/mol |
| IUPAC Name | 2-Chloro-6-cyanopyridine-3-carboxylic acid |
| SMILES | ClC1=NC(=CC=C1C#N)C(=O)O |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-chloro-6-cyanonicotinic acid typically involves multi-step protocols:
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Chlorination of Hydroxy Precursors: Analogous to methods for 2-chloro-6-methylnicotinic acid, phosphorus oxychloride (POCl₃) may chlorinate a hydroxy-substituted precursor (e.g., 6-cyano-2-hydroxynicotinic acid) .
-
Cyano Group Introduction: Palladium-catalyzed cyanation of halogenated intermediates (e.g., 2-chloro-6-bromonicotinic acid) using cyanating agents like Zn(CN)₂ .
Table 2: Representative Synthetic Pathways
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux | 75–85% | |
| Cyanation | Pd catalyst, Zn(CN)₂, DMF | 60–70% |
Physicochemical Properties
Stability and Solubility
The compound is stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | >250°C (decomposes) |
| Solubility (Water) | <1 mg/mL |
| LogP | 1.28 (predicted) |
| pKa | 3.2 (carboxylic acid) |
Applications in Material Science and Industrial Chemistry
Agrochemical Intermediates
The compound serves as a precursor for insecticides and herbicides, leveraging its halogen and cyano groups for target-specific interactions .
Coordination Polymers
Its carboxylic acid group enables metal-organic framework (MOF) synthesis, with applications in catalysis and gas storage .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion |
| H315 | Wear protective gloves |
| H319 | Use eye protection |
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